MLN0905 MLN0905 MLN0905 is an inhibitor of polo-like kinase 1 (Plk1; IC50 = 2 nM). It inhibits 95% of Plk1 activity but also inhibits the activity of 10 additional kinases by greater than or equal to 90% in a panel of 359 kinases at 1 µM. MLN0905 reduces phosphorylation of histone H3 at serine 10 (H3S10Ph), a marker of cell cycle arrest at prometaphase, in HT-29 colorectal cancer cells (EC30 = 9 nM). It inhibits proliferation in a panel of six human lymphoma cell lines with IC50 values ranging from 3.2 to 24 nM. MLN0905, alone or in combination with rituximab, increases survival in an OCI LY-19 metastatic lymphoma mouse xenograft model.
MLN0905 is a potent, selective small-molecule PLK1 inhibitor. MLN0905 inhibits cell proliferation in a broad range of human tumor cells including DLBCL cell lines. PLK1 inhibition leads to pharmacodynamic pHisH3 modulation and significant antitumor activity in multiple DLBCL models. These data strongly suggest evaluating PLK1 inhibitors as DLBCL anticancer agents in the clinic. (source: Mol Cancer Ther; 11; 2045-53.)
Brand Name: Vulcanchem
CAS No.: 1228960-69-7
VCID: VC0535813
InChI: InChI=1S/C24H25F3N6S/c1-14-19(9-15(12-28-14)5-4-8-33(2)3)31-23-29-13-16-10-21(34)30-20-11-17(24(25,26)27)6-7-18(20)22(16)32-23/h6-7,9,11-13H,4-5,8,10H2,1-3H3,(H,30,34)(H,29,31,32)
SMILES: CC1=C(C=C(C=N1)CCCN(C)C)NC2=NC=C3CC(=S)NC4=C(C3=N2)C=CC(=C4)C(F)(F)F
Molecular Formula: C24H25F3N6S
Molecular Weight: 486.6 g/mol

MLN0905

CAS No.: 1228960-69-7

Cat. No.: VC0535813

Molecular Formula: C24H25F3N6S

Molecular Weight: 486.6 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

MLN0905 - 1228960-69-7

Specification

Description MLN0905 is an inhibitor of polo-like kinase 1 (Plk1; IC50 = 2 nM). It inhibits 95% of Plk1 activity but also inhibits the activity of 10 additional kinases by greater than or equal to 90% in a panel of 359 kinases at 1 µM. MLN0905 reduces phosphorylation of histone H3 at serine 10 (H3S10Ph), a marker of cell cycle arrest at prometaphase, in HT-29 colorectal cancer cells (EC30 = 9 nM). It inhibits proliferation in a panel of six human lymphoma cell lines with IC50 values ranging from 3.2 to 24 nM. MLN0905, alone or in combination with rituximab, increases survival in an OCI LY-19 metastatic lymphoma mouse xenograft model.
MLN0905 is a potent, selective small-molecule PLK1 inhibitor. MLN0905 inhibits cell proliferation in a broad range of human tumor cells including DLBCL cell lines. PLK1 inhibition leads to pharmacodynamic pHisH3 modulation and significant antitumor activity in multiple DLBCL models. These data strongly suggest evaluating PLK1 inhibitors as DLBCL anticancer agents in the clinic. (source: Mol Cancer Ther; 11; 2045-53.)
CAS No. 1228960-69-7
Molecular Formula C24H25F3N6S
Molecular Weight 486.6 g/mol
IUPAC Name 2-[[5-[3-(dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione
Standard InChI InChI=1S/C24H25F3N6S/c1-14-19(9-15(12-28-14)5-4-8-33(2)3)31-23-29-13-16-10-21(34)30-20-11-17(24(25,26)27)6-7-18(20)22(16)32-23/h6-7,9,11-13H,4-5,8,10H2,1-3H3,(H,30,34)(H,29,31,32)
Standard InChI Key CODBZFJPKJDNDT-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=N1)CCCN(C)C)NC2=NC=C3CC(=S)NC4=C(C3=N2)C=CC(=C4)C(F)(F)F
Canonical SMILES CC1=C(C=C(C=N1)CCCN(C)C)NC2=NC=C3CC(=S)NC4=C(C3=N2)C=CC(=C4)C(F)(F)F
Appearance Solid powder

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